Peptide T (TFA) -

Peptide T (TFA)

Catalog Number: EVT-12563514
CAS Number:
Molecular Formula: C37H56F3N9O18
Molecular Weight: 971.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptide T (TFA) is a synthetic peptide derived from the human immunodeficiency virus (HIV) and is primarily known for its potential therapeutic applications. It is often utilized in studies related to neurobiology and immunology due to its ability to modulate various biological processes. The compound is typically synthesized in its trifluoroacetate salt form, which plays a critical role in its solubility and stability during storage and handling.

Source

Peptide T is synthesized using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The trifluoroacetate form is commonly used because it facilitates the cleavage of peptides from solid supports during synthesis and enhances their solubility in organic solvents.

Classification

Peptide T is classified as a bioactive peptide, specifically a fragment of the HIV-1 envelope protein. It falls under the broader category of synthetic peptides used in biomedical research and therapeutic applications.

Synthesis Analysis

Methods

Peptide T is predominantly synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis involves several key steps:

  1. Amino Acid Activation: Each amino acid is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
  2. Deprotection: Protective groups are removed selectively to expose reactive sites for subsequent coupling.
  3. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin using strong acids like trifluoroacetic acid, which also removes any remaining protective groups.

Technical Details

The synthesis of Peptide T typically achieves high yields (>95%) due to the precise control over each reaction step. The use of trifluoroacetic acid not only facilitates cleavage but also helps in solubilizing the peptide for purification processes like high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Peptide T consists of a specific sequence of amino acids that are crucial for its biological activity. The molecular structure can be represented as follows:

  • General Formula: Cumulative formula based on its amino acid composition.
  • Molecular Weight: Typically ranges around 1000 Da, depending on the specific sequence.

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and purity.

Chemical Reactions Analysis

Reactions

During its synthesis and application, Peptide T undergoes various chemical reactions:

  1. Coupling Reactions: Involves the formation of peptide bonds between amino acids.
  2. Deprotection Reactions: Removal of protecting groups that shield reactive sites on amino acids.
  3. Cleavage Reactions: Liberation of the peptide from the resin using trifluoroacetic acid.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents used. Monitoring these parameters ensures optimal yield and purity.

Mechanism of Action

Process

Peptide T exerts its biological effects primarily through interaction with specific receptors or pathways involved in immune response modulation. Its mechanism may involve:

  • Binding to Cellular Receptors: Influencing signal transduction pathways that regulate immune responses.
  • Neuroprotective Effects: Potentially protecting neurons from HIV-induced damage by modulating inflammatory responses.

Data

Studies have shown that Peptide T can inhibit HIV replication in vitro, highlighting its potential as a therapeutic agent in HIV-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Highly soluble in organic solvents like trifluoroacetic acid; less soluble in water without modification.

Chemical Properties

  • Stability: Peptide T is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • Purity Assessment: Purity can be assessed using HPLC, with recommended purity levels often exceeding 95% for biological applications.
Applications

Scientific Uses

Peptide T has been investigated for various applications, including:

  • Therapeutic Research: Exploring its potential as an antiviral agent against HIV.
  • Neuroscience Studies: Understanding its role in neuroprotection and modulation of neuroinflammatory responses.
  • Immunology: Investigating its effects on immune cell activation and signaling pathways.
Introduction to Peptide T as a Therapeutic Agent

Peptide T (Thr-Thr-Asn-Tyr-Thr), formally known as D-Ala¹-Ser²-Thr³-Thr⁴-Thr⁵-Asn⁶-Tyr⁷-Thr⁸, is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120. This peptide specifically corresponds to residues 178-185 (HXB2 numbering) within the gp120 V2 loop, a critical domain involved in HIV-host cell interactions [1] [4]. Peptide T trifluoroacetate (TFA) is the salt form commonly used in research settings due to its enhanced solubility and stability. As an investigational compound, it functions primarily as a CD4 receptor ligand and HIV-1 entry inhibitor, positioning it as a valuable tool for probing viral entry mechanisms and developing antiviral strategies [1].

Structural Derivation from HIV-1 gp120 V2 Region

The V2 loop of HIV-1 gp120 is a structurally complex region characterized by extreme sequence variability, nested disulfide bonds (Cys¹²⁶-Cys¹⁹⁶ forming the primary loop), and multiple N-linked glycosylation sites. Within this domain, Peptide T maps to a segment that adopts a five-stranded β-barrel fold, as revealed by crystallographic studies of V1V2 scaffolds (Figure 1A) [4]. This β-barrel structure elegantly accommodates sequence diversity in connecting loops while preserving a conserved hydrophobic core. Key structural elements relevant to Peptide T include:

  • The integrin-binding motif: Located adjacent to Peptide T’s C-terminus (residues 179-181: Leu-Asp-Ile/Val), this motif forms a structural "kink" in the β-barrel [4].
  • Glycan shielding: Multiple glycans (e.g., at Asn¹⁶⁰, Asn¹⁵⁶, or Asn¹⁷³) decorate the outer surface of the V2 β-barrel, potentially influencing the accessibility of Peptide T’s parent sequence in native gp120 [4].
  • Dynamic conformation: The V2 loop undergoes significant conformational shifts upon CD4 binding, transitioning from a closed trimeric apex that shields coreceptor-binding sites to an open state [4] [6].

Table 1: Structural Features of the HIV-1 gp120 V2 Region and Peptide T

FeatureLocation/Residues (HXB2)Role/PropertyRelevance to Peptide T
Amino Acid Sequence178-185 (ASTTTNYT)Core octapeptideDirectly constitutes Peptide T
Disulfide BondsCys¹²⁶ - Cys¹⁹⁶Stabilizes V2 loop structureConstrains spatial presentation of Peptide T region
Integrin-Binding Motif179LDI/V181Overlaps with V2i epitopes; potential cell adhesionAdjacent to Peptide T; may influence binding
Glycosylation Sitese.g., Asn¹⁵⁶, Asn¹⁶⁰, Asn¹⁷³Contributes to immune evasionMay shield native sequence in virus
Secondary StructureFive-stranded β-barrelStabilizes variable regionsPeptide T region part of β-strand/kink conformation

Biophysical studies, including molecular docking simulations, indicate that Peptide T (specifically its 4-8 fragment Thr-Thr-Asn-Tyr-Thr) retains a bioactive conformation that mirrors its native presentation within the V2 loop. This conformation is critical for its interaction with the CD4 receptor [2].

Mechanism of CD4 Receptor Binding Antagonism

Peptide T functions as a competitive antagonist of HIV-1 gp120 binding to the CD4 receptor, primarily through molecular mimicry of the gp120 V2 domain. Structural and functional studies elucidate its mechanism:

  • Binding Site on CD4: Peptide T docks into a cleft within the D1 domain of CD4, previously identified as a gp120 interaction site. Mutagenesis studies confirm this cleft’s critical role, as mutations here disrupt gp120 binding [2] [9].
  • Key Interactions: Docking simulations reveal that the bioactive conformation of Peptide T makes intimate contacts with CD4 D1 (Figure 1B):
  • Hydrogen bonding between Peptide T’s Tyr⁷ and Asp¹⁸⁰ of CD4.
  • Hydrophobic contacts involving Thr³, Thr⁴, and Tyr⁷ of the peptide with Phe⁴³, Val⁸⁶, and Lys³⁵ of CD4.
  • Electrostatic stabilization via the peptide’s N-terminal amine and CD4 Glu residues [2].
  • Pharmacophore Definition: The smallest fully active fragment (residues 4-8: Thr-Thr-Asn-Tyr-Thr) forms the core pharmacophore. Residues Tyr⁷ and Thr⁸ are indispensable for binding, as alanine substitutions abolish inhibitory activity. The kink region conformation (encompassing the integrin-binding motif near Tyr⁷) is critical for high-affinity docking [2] [4].
  • Steric Hindrance: By occupying the gp120-binding cleft on CD4, Peptide T sterically blocks the gp120-CD4 interaction interface, preventing the conformational changes in gp120 required for coreceptor (CCR5/CXCR4) engagement [1] [2].

Table 2: Molecular Interactions Between Peptide T and CD4 D1 Domain

Peptide T ResidueCD4 D1 Residue(s)Interaction TypeFunctional Significance
D-Ala¹Glu²⁵, Lys²⁹Electrostatic/H-bondAnchors N-terminus; mimics gp120 Phe⁴³ interaction
Thr³/Thr⁴Phe⁴³, Val⁸⁶Hydrophobic van der WaalsStabilizes peptide positioning in cleft
Tyr⁷Asp¹⁸⁰, Lys³⁵H-bonding/π-cationCritical for high-affinity binding; mimics gp120
Thr⁸Gln⁴⁰, Ser⁴²H-bondingContributes to orientation and specificity
Backbone carbonylsArg⁵⁹, Lys³⁵H-bond networkMimics gp120 hydrogen bonding pattern

This mimicry effectively disrupts the initial virus-host attachment step, positioning Peptide T as a prototypic entry inhibitor targeting host receptors rather than viral proteins directly [1] [9].

Role in HIV Entry Inhibition and Antiviral Research Paradigms

Peptide T exhibits multifaceted antiviral properties centered on disrupting HIV-1 entry:

  • CCR5-Specific Entry Inhibition: In vitro studies using MAGI cells and luciferase reporter assays demonstrate that Peptide T selectively inhibits CCR5-tropic (R5) HIV-1 isolates with greater potency than CXCR4-tropic (X4) viruses. At nanomolar concentrations (IC₅₀ ~10⁻⁹ M), it blocks infection by pseudotyped virions carrying R5 envelopes (e.g., ADA strain). This specificity aligns with the role of the V2 region in promoting CCR5 interactions post-CD4 binding [1] [3].
  • Cytokine Modulation: Beyond direct entry blockade, Peptide T modulates immune responses relevant to HIV pathogenesis:
  • IL-10 Induction: At 10⁻⁸ M, it stimulates IL-10 production in human Th2 cell lines and peripheral blood mononuclear cells (PBMCs), potentially dampening inflammatory responses.
  • IFN-γ Suppression: At 10⁻⁹ M, it significantly inhibits IFN-γ production in PBMCs, suggesting immunomodulatory effects that may indirectly influence viral replication [1].
  • Influence on Vaccine Design: The RV144 vaccine trial highlighted the protective role of V2-directed antibodies. Peptide T’s region contains epitopes recognized by V2i-type antibodies (e.g., MAb 830A), which target the integrin-binding site. Structural studies of V2-antibody complexes reveal that residues within/near Peptide T (e.g., Tyr¹⁷⁷, Leu¹⁷⁹, Asp¹⁸⁰, Ile¹⁹⁴) form key components of discontinuous epitopes (Figure 1C). This underscores its value in designing immunogens aimed at eliciting broadly reactive V2 antibodies [4].
  • Paradigm for Bifunctional Inhibitors: While Peptide T itself targets CD4, its derivation from a critical envelope region inspired the design of multitarget-directed ligands (MTDLs). Examples include artificial peptides like AP3 conjugated to CCR5 antagonists (e.g., TAK-220), which simultaneously engage gp41 and CCR5, exhibiting superior potency against diverse HIV strains, including enfuvirtide-resistant variants. This approach leverages Peptide T’s mechanistic insight to develop next-generation antivirals [3] [10].

Table 3: Research Applications and Findings for Peptide T in Antiviral Contexts

Research AreaKey FindingExperimental SystemSignificance
Viral Entry InhibitionSelective inhibition of R5 HIV-1 (IC₅₀ ~nM)MAGI cells; pseudotyped virionsValidates targeting host receptor for tropism-specific blockade
Cytokine ModulationIL-10 induction at 10⁻⁸ M; IFN-γ suppression at 10⁻⁹ MPBMC/PHA stimulation assaysSuggests immunomodulatory role beyond direct antiviral effects
Antibody Epitope MappingOverlap with V2i epitopes (e.g., 830A MAb)Crystal structures (e.g., PDB)Informs vaccine design targeting conserved V2 sites
Bifunctional InhibitorsFoundation for MTDLs (e.g., gp41-CCR5 inhibitors)Conjugate peptides (e.g., AP3P4E)Enables multi-target engagement to overcome resistance
Conformational MimicryBioactive conformation complements CD4 cleftDocking simulations; NMRGuides rational design of peptidomimetics

Despite its limited efficacy in certain in vivo models (e.g., failure to ameliorate experimental autoimmune encephalomyelitis), Peptide T remains a cornerstone for mechanistic investigations of HIV entry and a template for engineered inhibitors [1] [3]. Its contribution to understanding the structural plasticity of gp120 and receptor antagonism continues to influence antiviral discovery, particularly in developing peptides resistant to proteolysis (e.g., D-enantiomers, stapled peptides) and dual-target therapeutics [8] [10].

  • Figure 1: Structural Basis of Peptide T FunctionA) Location within gp120 V2 β-barrel (V1V2 scaffold, PDB). Peptide T (red) lies near the integrin-binding kink (green).B) Docking model of Peptide T (yellow sticks) bound to CD4 D1 domain (surface, blue). Key residues labeled.C) Epitope overlap: Peptide T residues (orange) within the V2i epitope recognized by MAb 830A (purple).

Properties

Product Name

Peptide T (TFA)

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C37H56F3N9O18

Molecular Weight

971.9 g/mol

InChI

InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1

InChI Key

KECACQNLYDHUJS-JSRGMCSESA-N

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.